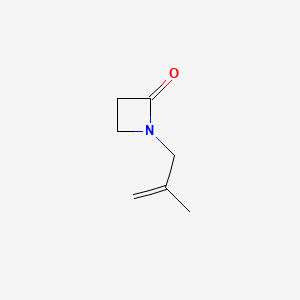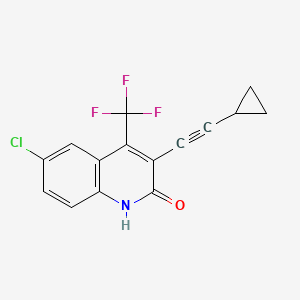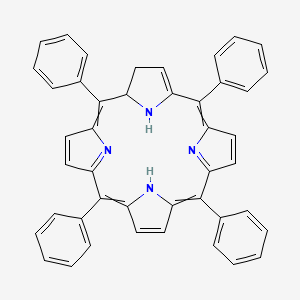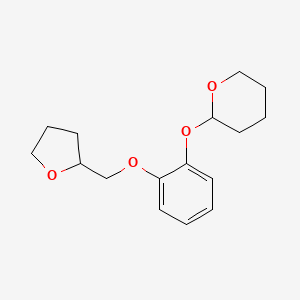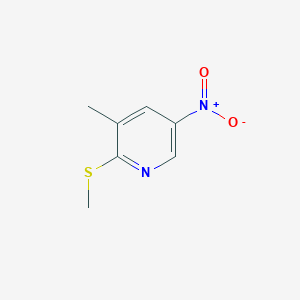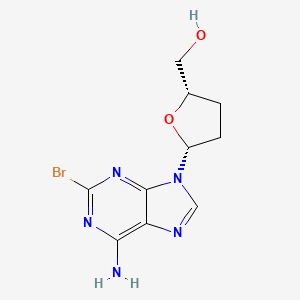
2-Bromo-2',3'-dideoxyadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2’,3’-dideoxyadenosine typically involves the bromination of 2’,3’-dideoxyadenosine. This process can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-2’,3’-dideoxyadenosine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the adenine base or the ribose sugar.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) in aprotic solvents such as dimethyl sulfoxide (DMSO) are often used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include 2’,3’-dideoxyadenosine derivatives with different substituents at the 2’ position.
Elimination Reactions: Formation of alkenes or unsaturated derivatives.
Oxidation and Reduction Reactions: Various oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
2-Bromo-2’,3’-dideoxyadenosine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential antiviral properties, particularly against HIV and hepatitis B virus.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools
Mecanismo De Acción
The mechanism of action of 2-Bromo-2’,3’-dideoxyadenosine involves its incorporation into DNA or RNA chains during replication or transcription. The absence of hydroxyl groups at the 2’ and 3’ positions prevents the formation of phosphodiester bonds, leading to chain termination. This inhibits the activity of viral reverse transcriptase and other polymerases, thereby blocking viral replication .
Comparación Con Compuestos Similares
2-Bromo-2’,3’-dideoxyadenosine can be compared with other nucleoside analogs such as:
2’,3’-Dideoxyadenosine (ddA): Lacks the bromine atom but shares similar antiviral properties.
2’,3’-Dideoxyinosine (ddI): An analog used in the treatment of HIV, with a similar mechanism of action.
Stavudine (d4T): Another nucleoside analog used as an antiretroviral drug.
Zalcitabine (ddC): Used in HIV treatment, similar in structure but with different substituents.
The uniqueness of 2-Bromo-2’,3’-dideoxyadenosine lies in its bromine substitution, which can influence its reactivity and interactions with biological targets, potentially offering distinct advantages in therapeutic applications .
Propiedades
Número CAS |
114849-57-9 |
|---|---|
Fórmula molecular |
C10H12BrN5O2 |
Peso molecular |
314.14 g/mol |
Nombre IUPAC |
[(2S,5R)-5-(6-amino-2-bromopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12BrN5O2/c11-10-14-8(12)7-9(15-10)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H2,12,14,15)/t5-,6+/m0/s1 |
Clave InChI |
IXEQPOZEJJMHQI-NTSWFWBYSA-N |
SMILES isomérico |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=C(N=C32)Br)N |
SMILES canónico |
C1CC(OC1CO)N2C=NC3=C(N=C(N=C32)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


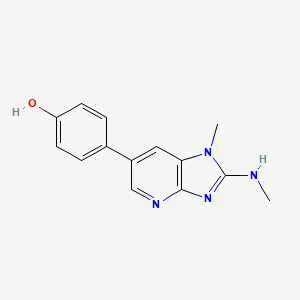
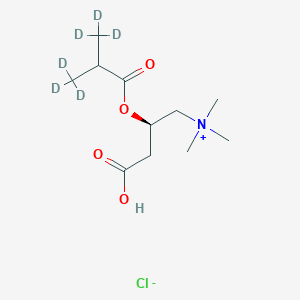
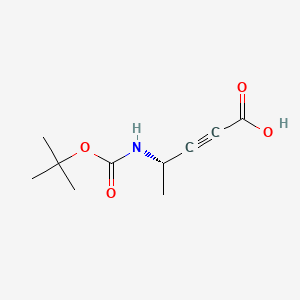
![(1R,3S,5E)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13838304.png)

